molecular formula C10H11Cl2N3OS B4267068 2-[(3,4-dichlorophenyl)acetyl]-N-methylhydrazinecarbothioamide

2-[(3,4-dichlorophenyl)acetyl]-N-methylhydrazinecarbothioamide

Cat. No. B4267068
M. Wt: 292.18 g/mol
InChI Key: OLSUWVKUDSZYLW-UHFFFAOYSA-N
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Description

2-[(3,4-dichlorophenyl)acetyl]-N-methylhydrazinecarbothioamide, also known as DMAPT, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. DMAPT is a thiosemicarbazone derivative that has been shown to exhibit potent antitumor activity in preclinical studies.

Mechanism of Action

The mechanism of action of 2-[(3,4-dichlorophenyl)acetyl]-N-methylhydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that is involved in the regulation of a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. Inhibition of the NF-κB signaling pathway by this compound has been shown to induce apoptosis in cancer cells and inhibit their growth.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its antitumor activity, this compound has been shown to exhibit anti-inflammatory, antioxidant, and antiangiogenic effects. This compound has also been shown to inhibit the growth of cancer stem cells, which are believed to be responsible for tumor recurrence and resistance to chemotherapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(3,4-dichlorophenyl)acetyl]-N-methylhydrazinecarbothioamide for lab experiments is its potent antitumor activity against a wide range of cancer cell lines. This compound has also been shown to exhibit synergistic effects when used in combination with other anticancer agents. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-[(3,4-dichlorophenyl)acetyl]-N-methylhydrazinecarbothioamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the development of more soluble analogs of this compound that can be administered in vivo. Additionally, further studies are needed to better understand the mechanism of action of this compound and to identify potential biomarkers for patient selection and monitoring. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.

Scientific Research Applications

2-[(3,4-dichlorophenyl)acetyl]-N-methylhydrazinecarbothioamide has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that this compound exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer. This compound has also been shown to exhibit synergistic effects when used in combination with other anticancer agents.

properties

IUPAC Name

1-[[2-(3,4-dichlorophenyl)acetyl]amino]-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N3OS/c1-13-10(17)15-14-9(16)5-6-2-3-7(11)8(12)4-6/h2-4H,5H2,1H3,(H,14,16)(H2,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSUWVKUDSZYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNC(=O)CC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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